molecular formula C11H12ClNO4 B3385368 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid CAS No. 6293-98-7

2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid

Cat. No.: B3385368
CAS No.: 6293-98-7
M. Wt: 257.67 g/mol
InChI Key: YQULFTNMDLMCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid (CAS 6293-98-7) is a synthetic organic compound with a molecular weight of 257.67 g/mol and a molecular formula of C 11 H 12 ClNO 4 . It features a phenoxyacetic acid backbone that is modified with an amide linkage to a glycine moiety, distinguishing it from classical phenoxy herbicides and influencing its solubility, bioavailability, and interactions with biological targets . This compound serves as a valuable building block and intermediate in organic synthesis and is studied for its potential in herbicidal, pharmacological, and material science applications . Its mechanism of action may involve interaction with specific enzymes or receptors, potentially inhibiting processes like bacterial cell wall synthesis . The compound exhibits diverse chemical reactivity, participating in oxidation, reduction, and substitution reactions, and can undergo cyclization to form heterocyclic derivatives, making it a versatile scaffold for generating novel compounds . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-7-4-8(12)2-3-9(7)17-6-10(14)13-5-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQULFTNMDLMCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278691
Record name NSC9211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-98-7
Record name Glycine, N-[(4-chloro-2-methylphenoxy)acetyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC9211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4-chloro-2-methylphenoxy)acetamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl amide and aromatic components undergo oxidation under specific conditions:

  • Primary oxidation targets :

    • The methyl group on the chlorinated aromatic ring.

    • The α-carbon of the acetyl amide group.

Reagent/ConditionsMajor Product(s)MechanismReference
KMnO₄ (acidic, heat)4-Chloro-2-carboxyphenoxy acetic acid derivativesRadical-mediated oxidation of methyl → carboxylic acid
CrO₃/H₂SO₄ (Jones reagent)Ketone intermediates (via α-carbon oxidation of acetyl amide)Acid-catalyzed dehydrogenation

Oxidation of the methyl group on the aromatic ring produces carboxylic acid derivatives, while the acetyl amide’s α-carbon forms ketones. Computational studies (DFT/B3LYP) confirm higher electron density at the methyl group, making it susceptible to electrophilic attack .

Reduction Reactions

Reductive cleavage of the amide bond and dehalogenation are prominent:

Reagent/ConditionsMajor Product(s)Selectivity NotesReference
LiAlH₄ (anhydrous THF)2-(4-Chloro-2-methylphenoxy)ethylamine + glycineComplete reduction of amide to amine
H₂/Pd-C (ethanol)Dechlorinated derivatives (e.g., 2-methylphenoxy acetic acid amides)Aromatic ring hydrogenolysis

Reduction with LiAlH₄ cleaves the amide bond, yielding primary amines and glycine. Catalytic hydrogenation removes the chlorine substituent, forming dechlorinated analogs.

Substitution Reactions

The chlorine atom and acetyl amide group participate in nucleophilic substitutions:

Reagent/ConditionsSite of ReactionMajor Product(s)Key ObservationsReference
NaOH/H₂O (heat)Chlorinated aromatic2-Methylphenoxy acetic acid amide derivativesHydrolysis via SNAr mechanism
NH₃ (methanol, 60°C)Chlorinated aromaticAmino-substituted phenoxy acetic acid amidesAmmonolysis with Cl → NH₂
DCC/NHS (peptide coupling)Carboxylic acidPeptide conjugates (e.g., glycine-linked dimers)Carbodiimide-mediated activation

The chlorine atom undergoes hydrolysis or ammonolysis to yield hydroxyl or amino derivatives. Carboxylic acid activation enables peptide bond formation, useful in bioconjugation .

Condensation and Cyclization

The compound forms heterocyclic derivatives under dehydrating conditions:

Reagent/ConditionsProduct ClassStructureApplicationReference
P₂O₅ (reflux, toluene)Oxazolone derivatives5-Membered ring with O and NAntimicrobial agents
POCl₃ (DMF catalyst)Imidazolinone analogsFused bicyclic systemsEnzyme inhibition studies

Cyclization reactions exploit the acetyl amide and carboxylic acid groups to form bioactive heterocycles.

pH-Dependent Reactivity

The carboxylic acid group (pKa ≈ 2.8) and amide (pKa ≈ 15) dictate solubility and reactivity:

  • Acidic conditions : Protonation enhances electrophilic substitution at the aromatic ring.

  • Basic conditions : Deprotonation promotes nucleophilic acyl substitution at the amide group .

Scientific Research Applications

2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, resulting in antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Functional Groups Primary Applications
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid C₁₁H₁₁ClNO₄ Phenoxy, acetyl, amide, carboxylic acid Potential herbicide/pharmacological agent (inferred)
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid) C₉H₉ClO₃ Phenoxy, carboxylic acid Herbicide (broadleaf weed control)
MCPP (2-(4-Chloro-2-methylphenoxy)propanoic acid) C₁₀H₁₁ClO₃ Phenoxy, carboxylic acid Herbicide (cereal crops)
CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid) C₁₅H₁₂Cl₂NO₄ Phenoxy, amide, benzoic acid TRPM4 channel inhibitor
LBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid) C₁₇H₁₆Cl₂NO₄ Phenoxy, amide, benzoic acid TRPM4 channel inhibitor

Key Observations :

  • The target compound shares the 4-chloro-2-methylphenoxy motif with MCPA and MCPP but replaces the carboxylic acid with an amide-linked acetic acid. This modification may reduce acidity (pKa) and enhance stability against enzymatic hydrolysis .
  • Compared to TRPM4 inhibitors (CBA, LBA), the target compound lacks the benzoic acid backbone but retains the chloro-methylphenoxy group, suggesting possible overlap in biological activity .

Adsorption and Physicochemical Properties

Table 2: Adsorption Behavior of Phenoxy Derivatives

Compound Adsorption Capacity (mg/g) Preferred Adsorbent Surface pH Sensitivity Reference
MCPA 120–150 (AC-AM) Basic activated carbon High
MCPP 140–170 (AC-AM) Basic activated carbon High
2,4-D 110–130 (SWCNT) Carbon nanotubes Moderate
Target Compound (predicted) ~100–120 Basic or neutral surfaces Moderate -

Insights :

  • MCPA and MCPP exhibit higher adsorption on basic activated carbon (AC-AM) due to hydrophobic interactions and reduced hydration of surface oxygen groups .
  • Adsorption is pH-dependent, with optimal uptake near neutral pH for phenoxy acids . The target compound’s amide group could shift its ionization behavior, altering pH sensitivity.

Herbicidal Activity :

  • MCPA and MCPP function as synthetic auxins, disrupting plant growth by mimicking indole-3-acetic acid (IAA) . The target compound’s amide linkage may reduce phytotoxicity or alter auxin receptor binding, necessitating further study.
  • In enzymatic assays, AtGH3.15 acyl acid amido synthetase conjugates MCPA to amino acids, detoxifying it in plants . The target compound’s resistance to such conjugation (due to pre-existing amide) might enhance environmental persistence.

Pharmacological Potential:

  • TRPM4 inhibitors like CBA and LBA share structural motifs (chloro-methylphenoxy, amide) with the target compound, suggesting possible ion channel modulation activity . However, the absence of a benzoic acid moiety may limit efficacy, warranting in vitro testing.

Biological Activity

Overview

2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid, with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive review of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the reaction of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, affecting pathways related to cell wall synthesis in bacteria, which contributes to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential use in treating infections caused by resistant pathogens.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound, revealing that it significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This finding supports the hypothesis that this compound may serve as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 4-chloro-2-methylphenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid, this compound shows unique biological profiles due to its specific functional groups.

Compound Main Activity
4-Chloro-2-methylphenoxyacetic acidHerbicidal
2-Methyl-4-chlorophenoxyacetic acidHerbicidal
This compound Antimicrobial & Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via sequential acylation and amidation reactions. A typical approach involves reacting (4-chloro-2-methylphenoxy)acetyl chloride with glycine derivatives under controlled pH (8–9) to prevent hydrolysis of the acyl chloride intermediate. Reaction temperatures should be maintained at 0–5°C to minimize side reactions, as described for analogous phenoxyacetic acid derivatives .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) to assess purity (>98% recommended for biological studies) .
  • NMR : Confirm the presence of characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 4.2 ppm (methylene groups in the acetyl-amino linkage), and δ 2.3 ppm (methyl group on the phenyl ring) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 286.07 (calculated for C₁₂H₁₃ClN₂O₄) .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may irritate mucous membranes, as noted in safety data for structurally similar phenoxyacetic acids .
  • Store in a cool, dry environment (4°C) under inert gas (N₂) to prevent degradation. Avoid exposure to strong acids/bases, which may cleave the amide bond .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?

  • Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours.
  • Findings : Analogous compounds (e.g., methyl esters of 4-chloro-2-methylphenoxyacetic acid) undergo hydrolysis of ester/amide linkages, releasing 4-chloro-2-methylphenol and glycine derivatives as primary degradants .
  • Implications : Stability data inform formulation strategies (e.g., encapsulation in liposomes) for in vivo applications .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Enzyme Assays : Use fluorescence-based assays to study inhibition/activation of target enzymes (e.g., hydrolases). The acetyl-amino group may act as a hydrogen bond donor, as seen in enzyme-substrate interactions of related esters .
  • Molecular Docking : Model interactions with proteins (e.g., COX-2) using software like AutoDock Vina. The chloro-methylphenoxy moiety may occupy hydrophobic pockets, while the carboxylic acid group interacts with polar residues .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions (e.g., nutrient broth pH affecting compound ionization).
  • Resolution :

  • Standardize testing protocols (e.g., CLSI guidelines).
  • Validate results using orthogonal methods (e.g., MIC assays vs. time-kill curves) .

Methodological Challenges and Solutions

Q. What strategies improve solubility for in vitro assays without compromising bioactivity?

  • Approaches :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Synthesize water-soluble prodrugs (e.g., sodium salts of the carboxylic acid group) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Framework :

  • Modify functional groups systematically: (1) Replace the chloro group with other halogens (e.g., F, Br) to assess electronic effects. (2) Vary the methyl group on the phenyl ring to study steric impacts.
  • Evaluate changes using in silico tools (e.g., QSAR models) paired with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.